Cas no 1806574-05-9 (Methyl 4-nitro-2-(trifluoromethyl)nicotinate)

Methyl 4-nitro-2-(trifluoromethyl)nicotinate 化学的及び物理的性質
名前と識別子
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- Methyl 4-nitro-2-(trifluoromethyl)nicotinate
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- インチ: 1S/C8H5F3N2O4/c1-17-7(14)5-4(13(15)16)2-3-12-6(5)8(9,10)11/h2-3H,1H3
- InChIKey: IJZPYRDZYUJNBP-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)OC)=C(C=CN=1)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 315
- トポロジー分子極性表面積: 85
- 疎水性パラメータ計算基準値(XlogP): 1.5
Methyl 4-nitro-2-(trifluoromethyl)nicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029002592-250mg |
Methyl 4-nitro-2-(trifluoromethyl)nicotinate |
1806574-05-9 | 95% | 250mg |
$989.80 | 2022-03-31 | |
Alichem | A029002592-500mg |
Methyl 4-nitro-2-(trifluoromethyl)nicotinate |
1806574-05-9 | 95% | 500mg |
$1,853.50 | 2022-03-31 | |
Alichem | A029002592-1g |
Methyl 4-nitro-2-(trifluoromethyl)nicotinate |
1806574-05-9 | 95% | 1g |
$2,981.85 | 2022-03-31 |
Methyl 4-nitro-2-(trifluoromethyl)nicotinate 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
Methyl 4-nitro-2-(trifluoromethyl)nicotinateに関する追加情報
Methyl 4-nitro-2-(trifluoromethyl)nicotinate (CAS No. 1806574-05-9): A Comprehensive Overview
Methyl 4-nitro-2-(trifluoromethyl)nicotinate (CAS No. 1806574-05-9) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, holds promise in various applications, particularly in the development of novel agrochemicals and pharmaceuticals. Its molecular structure, featuring both a nitro group and a trifluoromethyl substituent, contributes to its distinct chemical properties and reactivity, making it a subject of intense study among researchers.
The Methyl 4-nitro-2-(trifluoromethyl)nicotinate molecule is derived from nicotinic acid, a well-known precursor in the synthesis of various bioactive molecules. The introduction of both a nitro group at the 4-position and a trifluoromethyl group at the 2-position of the nicotinic acid backbone significantly alters its electronic and steric properties. These modifications enhance its potential as an intermediate in organic synthesis, enabling the creation of more complex and functionalized compounds.
In recent years, there has been a growing interest in exploring the applications of halogenated nitro compounds in pharmaceuticals due to their enhanced bioavailability and metabolic stability. The presence of the trifluoromethyl group in Methyl 4-nitro-2-(trifluoromethyl)nicotinate particularly contributes to these desirable properties by increasing lipophilicity and reducing metabolic degradation. This makes it an attractive candidate for further development in drug discovery programs.
One of the most compelling aspects of Methyl 4-nitro-2-(trifluoromethyl)nicotinate is its role as a key intermediate in the synthesis of advanced agrochemicals. The nitro group can be readily reduced to an amine, providing a versatile handle for further functionalization. This property is particularly useful in the development of novel herbicides and pesticides, where specific modifications can enhance target specificity and environmental safety.
The trifluoromethyl group, on the other hand, is known for its ability to improve the binding affinity of molecules to biological targets. This characteristic has been leveraged in the design of small-molecule inhibitors for various therapeutic applications. Researchers have been exploring its potential use in developing treatments for neurological disorders, where precise modulation of receptor activity is crucial. The unique combination of these functional groups makes Methyl 4-nitro-2-(trifluoromethyl)nicotinate a valuable building block in medicinal chemistry.
Recent studies have also highlighted the compound's potential in materials science. The electron-withdrawing nature of both the nitro and trifluoromethyl groups makes it an excellent candidate for use in organic electronics and photovoltaic materials. These applications are part of a broader trend towards developing sustainable and efficient technologies that rely on advanced organic materials.
The synthesis of Methyl 4-nitro-2-(trifluoromethyl)nicotinate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Current methodologies often involve nitration followed by protection-deprotection steps to introduce the trifluoromethyl group. Advances in catalytic systems have enabled more efficient and environmentally friendly synthetic routes, reducing waste and energy consumption.
In conclusion, Methyl 4-nitro-2-(trifluoromethyl)nicotinate (CAS No. 1806574-05-9) represents a fascinating compound with diverse applications across multiple industries. Its unique structural features make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new synthetic pathways and applications, this compound is poised to play an increasingly important role in advancing scientific innovation.
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